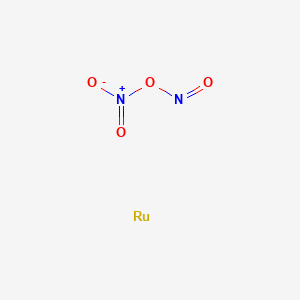

Nitroso nitrate;ruthenium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13841-94-6 |

|---|---|

Molecular Formula |

N2O4Ru |

Molecular Weight |

193.1 g/mol |

IUPAC Name |

nitroso nitrate;ruthenium |

InChI |

InChI=1S/N2O4.Ru/c3-1-6-2(4)5; |

InChI Key |

YLPJWCDYYXQCIP-UHFFFAOYSA-N |

Canonical SMILES |

N(=O)O[N+](=O)[O-].[Ru] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ruthenium(III) Nitrosyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruthenium(III) nitrosyl nitrate, with the chemical formula Ru(NO)(NO₃)₃, is a significant ruthenium compound utilized primarily as a precursor in the synthesis of various ruthenium-based catalysts and advanced materials. Its distinctive chemical properties, including its reactivity and solubility, make it a versatile starting material in both academic and industrial research. This technical guide provides a comprehensive overview of the chemical and physical properties of Ruthenium(III) nitrosyl nitrate, detailed experimental protocols for its synthesis and characterization, and a visualization of its key chemical transformations. The information presented herein is intended to serve as a valuable resource for professionals in chemistry, materials science, and drug development.

Physicochemical Properties

Ruthenium(III) nitrosyl nitrate is a red-brown crystalline solid or is often supplied as a solution in dilute nitric acid, appearing as an orange to brown liquid. It is known for its miscibility with cold water and solubility in organic solvents like acetone and ether.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Ruthenium(III) nitrosyl nitrate:

| Property | Value | References |

| Chemical Formula | Ru(NO)(NO₃)₃ | [3][4][5] |

| Molecular Weight | 317.09 g/mol | [3][4][5][6] |

| Appearance | Red-brown crystals or orange to brown liquid | [4][5][7] |

| Solubility | Miscible with cold water; Soluble in ether and acetone | [1][2] |

| Density (of solution) | 1.07 g/mL at 25 °C | |

| Melting Point | Decomposes upon heating | [4] |

| Boiling Point | Not applicable |

Spectroscopic and Structural Properties

The structural and electronic properties of Ruthenium(III) nitrosyl nitrate have been investigated using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of Ruthenium(III) nitrosyl nitrate is the strong absorption band corresponding to the stretching vibration of the nitrosyl (NO) ligand.

| Vibration | Wavenumber (cm⁻¹) | References |

| ν(NO) | ~1924 | [8] |

Raman Spectroscopy

Raman spectroscopy provides further insight into the vibrational modes of the molecule, particularly in solution.

| Vibration | Wavenumber (cm⁻¹) | Assignment | References |

| ν(NO) | 1850-1930 | Nitrosyl stretch | [9] |

| ν₅(NO₃⁻) | ~1530 | Asymmetric nitrate stretch | [9] |

Chemical Reactivity

Thermal Decomposition

Ruthenium(III) nitrosyl nitrate undergoes thermal decomposition to yield ruthenium(IV) oxide (RuO₂) nanoparticles. This process occurs in a stepwise manner with the sequential release of the nitrosyl and nitrate groups.[10]

Hydrolysis and Reaction with Bases

In aqueous solutions, the speciation of Ruthenium(III) nitrosyl nitrate is pH-dependent. In acidic conditions, the complex is relatively stable. However, under basic conditions, it reacts with hydroxide ions. This can lead to the formation of a stable ruthenium nitrite complex, which is a key intermediate in the synthesis of ruthenium nanoparticles.[11] This reaction avoids the precipitation of ruthenium oxides that can occur with other ruthenium salts under basic conditions.[11]

Use as a Catalyst Precursor

A primary application of Ruthenium(III) nitrosyl nitrate is as a precursor for the synthesis of heterogeneous and homogeneous ruthenium catalysts.[12] Its solubility in various solvents and its ability to be converted to catalytically active ruthenium species make it a valuable starting material.

Experimental Protocols

Synthesis of Solid Ruthenium(III) Nitrosyl Nitrate from Ruthenium Trichloride

This protocol is based on a patented method for producing solid Ru(NO)(NO₃)₃.[8]

Step 1: Synthesis of Ruthenium Nitrosyl Chloride Intermediate

-

Dissolve 150 g of hydrated ruthenium trichloride in 1050 mL of 1 M hydrochloric acid.

-

Heat the solution to reflux.

-

Slowly add a solution of 116 g of sodium nitrite in 750 mL of water. The solution will change color from dark red to deep purple with the evolution of reddish-brown NO₂ gas.

-

Continue the reaction for 4 hours.

-

Distill off the water to obtain a solid mixture.

-

Dissolve the solid mixture in absolute ethanol to separate the soluble Ru(NO)Cl₃ from the insoluble NaCl.

-

Filter the solution and evaporate the ethanol to yield solid Ruthenium(III) nitrosyl chloride.

Step 2: Conversion to Ruthenium(III) Nitrosyl Nitrate

-

Dissolve the obtained Ruthenium(III) nitrosyl chloride in water.

-

Add a stoichiometric amount of silver nitrate solution to precipitate the chloride ions as AgCl.

-

Filter off the AgCl precipitate to obtain a solution of Ruthenium(III) nitrosyl nitrate.

Step 3: Extraction and Isolation of Solid Ruthenium(III) Nitrosyl Nitrate

-

Extract the aqueous solution of Ruthenium(III) nitrosyl nitrate multiple times with diethyl ether.

-

Combine the ether extracts and evaporate the solvent to obtain solid, crystalline Ruthenium(III) nitrosyl nitrate.

Synthesis of Ruthenium Nanoparticles

This protocol describes the synthesis of ruthenium nanoparticles from a Ruthenium(III) nitrosyl nitrate solution.[11]

-

Prepare an aqueous solution of Ruthenium(III) nitrosyl nitrate.

-

Adjust the pH of the solution by adding a sodium hydroxide solution to form the ruthenium nitrite complex.

-

In a separate vessel, prepare a solution of a reducing agent, such as sodium borohydride.

-

Rapidly mix the ruthenium nitrite complex solution with the reducing agent solution to initiate the nucleation and growth of ruthenium nanoparticles.

Visualized Signaling Pathways and Workflows

Synthesis of Ruthenium(III) Nitrosyl Nitrate

Caption: Synthetic pathway from RuCl₃ to solid Ru(NO)(NO₃)₃.

Formation of Ruthenium Nanoparticles

Caption: Reaction pathway for the synthesis of Ru nanoparticles.

References

- 1. data.epo.org [data.epo.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. webqc.org [webqc.org]

- 4. pgmschem.com [pgmschem.com]

- 5. strem.com [strem.com]

- 6. Ruthenium nitrosyl nitrate | 34513-98-9 [chemicalbook.com]

- 7. Ruthenium(III) nitrosyl nitrate | N4O10Ru-4 | CID 75366843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102167405A - New method for preparing ruthenium nitrosylnitrate solid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. chembk.com [chembk.com]

A Guide to the Synthesis of High-Purity Ruthenium(III) Nitrosyl Nitrate for Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for producing high-purity Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃), a crucial precursor in various catalytic and pharmaceutical applications. This document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthesis workflows.

Introduction

Ruthenium(III) nitrosyl nitrate is a key inorganic compound valued for its role as a precursor in the synthesis of various ruthenium-based catalysts and potential therapeutic agents. The high purity of this compound is paramount to ensure reproducibility and efficacy in these applications. This guide outlines three primary methods for its synthesis: recovery from spent catalysts, synthesis from ruthenium trichloride, and a process involving ruthenium tetroxide.

Comparative Data of Synthesis Methods

The choice of synthesis method can significantly impact the yield, purity, and overall efficiency of obtaining Ruthenium(III) nitrosyl nitrate. The following table summarizes the key quantitative data associated with the primary synthesis routes discussed in this guide.

| Parameter | Method 1: From Spent Catalyst | Method 2: From Ruthenium Trichloride | Method 3: From Ruthenium Tetroxide |

| Starting Material | Spent Ruthenium Catalyst (e.g., Ru/Al₂O₃, Ru/ZrO₂) | Ruthenium(III) chloride hydrate (RuCl₃·nH₂O) | Ruthenium Tetroxide (RuO₄) |

| Typical Yield | > 90%[1] | ~90%[2] | High (part of Method 1) |

| Product Purity | High, metallic impurities < 30 ppm[1] | High, metallic impurities < 20 ppm, Chloride < 50 ppm[2] | High |

| Key Reagents | Ozone, Nitric Acid, Sodium Nitrite, Diethyl Ether | Sodium Nitrite, Silver Nitrate, Diethyl Ether | Nitric Acid, Nitrogen Oxides |

| Advantages | Utilizes waste material, cost-effective for large scale.[1] | Readily available starting material. | Direct route, potentially high purity. |

| Disadvantages | Multi-step process, requires specialized equipment. | Use of expensive silver nitrate, generation of AgCl waste.[2] | RuO₄ is highly toxic and volatile. |

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures found in scientific literature and patents.

Method 1: Synthesis from Spent Ruthenium Catalyst

This method provides an economical and sustainable route to high-purity Ruthenium(III) nitrosyl nitrate by recycling spent industrial catalysts. The overall process involves the oxidation of ruthenium to volatile ruthenium tetroxide (RuO₄), its subsequent absorption in nitric acid, and conversion to the final product.

Experimental Workflow:

Protocol:

-

Catalyst Pre-treatment: The spent ruthenium catalyst is dried at 120°C for 2 hours, followed by calcination at 450°C for 3 hours to remove organic residues.[1]

-

Reduction: The calcined catalyst is placed in a fluidized bed reactor and reduced to metallic ruthenium by passing hydrogen gas at elevated temperatures (e.g., 350°C).[1]

-

Oxidation to RuO₄: The metallic ruthenium is then oxidized to volatile ruthenium tetroxide (RuO₄) by introducing a mixed gas of ozone and air at a high temperature (e.g., 650°C). The chemical equations are: Ru + 2O₂ → RuO₄↑ and 3Ru + 4O₃ → 3RuO₄↑.[1]

-

Absorption: The gaseous RuO₄ is passed through a series of absorption bottles containing a nitric acid solution (45-68 wt.%) at 50-95°C. This step forms a solution of ruthenium nitrate (Ru(NO₃)₃). The reaction is: 2RuO₄ + 16HNO₃ → 2Ru(NO₃)₃ + 8H₂O + 5O₂↑ + 10NO₂↑.[1]

-

Nitrosylation: The resulting ruthenium nitrate solution is treated with solid sodium nitrite (NaNO₂). The mixture is heated under reflux for 4-8 hours. The reaction is: Ru(NO₃)₃ + 2NaNO₂ + 2HNO₃ → Ru(NO)(NO₃)₃ + 2NaNO₃ + NO₂↑ + H₂O.[1]

-

Purification: The final product is extracted from the aqueous solution using anhydrous diethyl ether. The ether phase is then collected, and the solvent is evaporated to yield solid, high-purity Ruthenium(III) nitrosyl nitrate.[1]

Method 2: Synthesis from Ruthenium Trichloride

This method starts from the readily available precursor, ruthenium(III) chloride hydrate. The process involves the formation of an intermediate, ruthenium nitrosyl chloride, followed by a metathesis reaction with silver nitrate.

Experimental Workflow:

Protocol:

-

Formation of Ruthenium Nitrosyl Chloride: Hydrated ruthenium trichloride is dissolved in a 1M hydrochloric acid solution. An aqueous solution of sodium nitrite is added dropwise while heating to reflux. The reaction is continued for 4 hours. The water is then distilled off to obtain a solid mixture. The ruthenium nitrosyl chloride (Ru(NO)Cl₃) is extracted from this solid mixture using anhydrous ethanol, and the ethanol is subsequently evaporated.[2]

-

Metathesis Reaction: The obtained ruthenium nitrosyl chloride is dissolved in water, and an aqueous solution of silver nitrate is added. The mixture is heated to reflux for 5 hours to ensure complete precipitation of silver chloride (AgCl).[2]

-

Purification: The AgCl precipitate is removed by filtration. The filtrate, containing the Ruthenium(III) nitrosyl nitrate, is then extracted multiple times with diethyl ether. The combined ether extracts are evaporated to yield the solid product.[2]

Method 3: Synthesis from Ruthenium Tetroxide

This method offers a more direct route to a nitric acid solution of ruthenium nitrosyl nitrate, which can then be processed to obtain the solid product. Ruthenium tetroxide is a highly toxic and volatile compound and must be handled with extreme caution in a well-ventilated fume hood.

Experimental Workflow:

Protocol:

-

Absorption of RuO₄: Gaseous or dissolved Ruthenium Tetroxide (RuO₄) is introduced into a cooled nitric acid solution.[3] The dissolution of RuO₄ in nitric acid can directly yield a solution of ruthenium nitrosyl nitrate.[2]

-

Isolation of Solid Product: To obtain the solid product, the resulting nitric acid solution is subjected to extraction with anhydrous diethyl ether, followed by evaporation of the ether, similar to the final steps in the previously described methods.

Purification and Characterization

Purification:

The primary method for purifying solid Ruthenium(III) nitrosyl nitrate is extraction with anhydrous diethyl ether followed by evaporation of the solvent.[1][2] For obtaining highly crystalline material, recrystallization can be explored. While specific solvents for Ru(NO)(NO₃)₃ are not widely reported, general principles for recrystallizing coordination complexes suggest exploring solvent pairs where the compound has high solubility in one solvent and low solubility in the other. Potential solvent systems could include acetone/water or acetonitrile/diethyl ether.

Characterization:

The identity and purity of the synthesized Ruthenium(III) nitrosyl nitrate can be confirmed through various analytical techniques:

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the nitrosyl (NO) stretching vibration is observed around 1924 cm⁻¹.[2]

-

Raman Spectroscopy: In a nitric acid solution, Raman spectra show characteristic vibrations for the ruthenium nitrosyl complexes, including a band for the ν(NO) stretch between 1850-1930 cm⁻¹ and bands for the nitrate ligands.[4]

-

Elemental Analysis: The purity of the compound can be quantitatively determined by elemental analysis, confirming the theoretical percentages of Ruthenium, Nitrogen, and Oxygen. High-purity samples should have a ruthenium content of approximately 31.3% by weight.

Conclusion

This guide has detailed three primary methods for the synthesis of high-purity Ruthenium(III) nitrosyl nitrate. The choice of method will depend on the available starting materials, required scale, and laboratory capabilities. The synthesis from spent catalysts offers a cost-effective and environmentally friendly option for large-scale production, while the synthesis from ruthenium trichloride provides a reliable route from a common laboratory chemical. The direct use of ruthenium tetroxide is also a viable, albeit more hazardous, option. Proper purification and characterization are crucial to ensure the quality of the final product for its intended applications in research and development.

References

Spectroscopic Characterization of Ruthenium(III) Nitrosyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ruthenium(III) Nitrosyl Nitrate, Ru(NO)(NO₃)₃. This document details the synthesis, and vibrational and electronic spectroscopic properties of this significant ruthenium compound, offering valuable data and methodologies for researchers in inorganic chemistry, materials science, and drug development.

Introduction

Ruthenium(III) nitrosyl nitrate is a key precursor in the synthesis of various ruthenium-based catalysts and materials. Its distinctive coordination chemistry, featuring both nitrosyl (NO) and nitrate (NO₃) ligands, gives rise to a unique spectroscopic signature. Understanding these characteristics is crucial for quality control, reaction monitoring, and the rational design of new materials and therapeutic agents. This guide summarizes the essential spectroscopic data and experimental protocols for the thorough characterization of Ru(NO)(NO₃)₃.

Synthesis of Ru(NO)(NO₃)₃

A common and effective method for the synthesis of solid Ru(NO)(NO₃)₃ involves the reaction of ruthenium trichloride (RuCl₃) with sodium nitrite (NaNO₂) to form a ruthenium nitrosyl chloride intermediate, followed by reaction with silver nitrate (AgNO₃) to yield the final product.

Experimental Protocol: Synthesis from RuCl₃

A detailed, two-step synthesis process is outlined below[1][2]:

Step 1: Preparation of Ruthenium Nitrosyl Chloride (Ru(NO)Cl₃)

-

Dissolve hydrated ruthenium trichloride (RuCl₃·nH₂O) in a 1M hydrochloric acid (HCl) solution.

-

Heat the solution to reflux.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise. The solution will change color from dark red to deep purple, accompanied by the release of reddish-brown nitrogen dioxide (NO₂) gas.

-

Continue the reaction for approximately 4 hours.

-

Distill off the water to obtain a solid mixture.

-

Dissolve the Ru(NO)Cl₃ from the solid mixture using anhydrous ethanol, and filter to remove the insoluble sodium chloride (NaCl).

-

Evaporate the ethanol from the filtrate to yield solid Ru(NO)Cl₃.

Step 2: Preparation of Ruthenium(III) Nitrosyl Nitrate (Ru(NO)(NO₃)₃)

-

Dissolve the obtained Ru(NO)Cl₃ in deionized water.

-

Add an aqueous solution of silver nitrate (AgNO₃).

-

Stir the mixture and heat to reflux for approximately 5 hours.

-

Filter the reaction mixture to remove the silver chloride (AgCl) precipitate. The resulting filtrate is an aqueous solution of Ru(NO)(NO₃)₃.

-

Extract the Ru(NO)(NO₃)₃ from the aqueous solution using diethyl ether.

-

Evaporate the ether from the extract to obtain the final solid product, Ru(NO)(NO₃)₃, which typically appears as a brownish-yellow or dark reddish-brown solid[1].

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides critical insights into the molecular structure and bonding within Ru(NO)(NO₃)₃. The characteristic vibrations of the nitrosyl and nitrate ligands are key identifiers for the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid-state FTIR spectrum of Ru(NO)(NO₃)₃ is dominated by a strong absorption band corresponding to the N-O stretching vibration of the nitrosyl ligand.

Experimental Protocol: FTIR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the solid Ru(NO)(NO₃)₃ sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a transparent disk using a hydraulic press.

-

Record the infrared spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Quantitative Data: FTIR

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| ν(NO) | 1924 | Strong, Sharp | [1][3] |

| ν(NO₃) asymmetric stretch | ~1530 | Strong | [4] |

| ν(NO₃) symmetric stretch | ~1280 | Strong | [4] |

| Other NO₃ modes | ~1050, ~835 | Medium-Weak | [5] |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for studying aqueous solutions of Ru(NO)(NO₃)₃.

Experimental Protocol: Raman Spectroscopy

-

Prepare a solution of Ru(NO)(NO₃)₃ in a suitable solvent, such as dilute nitric acid.

-

Place the solution in a quartz cuvette.

-

Irradiate the sample with a monochromatic laser source (e.g., 532 nm).

-

Collect the scattered light at a 90° angle and analyze it with a Raman spectrometer.

Quantitative Data: Raman Spectroscopy of Ru(NO)(NO₃)₃ in Nitric Acid

The Raman spectrum of a 0.5 M solution of Ru(NO)(NO₃)₃ in varying concentrations of nitric acid shows several characteristic bands.

| Nitric Acid Conc. (M) | ν(NO) (cm⁻¹) | ν(NO₃) asym. stretch (cm⁻¹) | ν(NO₃) sym. stretch (cm⁻¹) | Reference |

| 1 | 1850-1930 | ~1530 | ~1280 | [4] |

| 2 | 1850-1930 | ~1530 | ~1280 | [4] |

| 3 | 1850-1930 | ~1530 | ~1280 | [4] |

| 4 | 1930 | ~1530 | ~1280 | [4] |

| 5 | 1930 | ~1530 | ~1280 | [4] |

The band at approximately 1930 cm⁻¹ is assigned to the ν(NO) vibration of non-hydrolyzed ruthenium nitrosyl complexes[4]. The bands around 1530 cm⁻¹ and 1280 cm⁻¹ correspond to the asymmetric and symmetric stretching of the nitrate ligands, respectively[4].

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the Ru(NO)(NO₃)₃ complex. While detailed studies specifically on the UV-Vis spectrum of pure Ru(NO)(NO₃)₃ are limited in publicly available literature, general characteristics of ruthenium nitrosyl complexes can be inferred.

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare a dilute solution of Ru(NO)(NO₃)₃ in a UV-transparent solvent (e.g., dilute nitric acid or water).

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.

-

Use the solvent as a reference blank.

Expected Spectral Features

Ruthenium(III) complexes typically exhibit ligand-to-metal charge transfer (LMCT) bands in the UV-visible region. For Ru(NO)(NO₃)₃, these transitions would likely involve the nitrate and nitrosyl ligands and the ruthenium center. The exact position and intensity of these bands can be sensitive to the solvent and the specific coordination environment.

Logical Relationships in Characterization

The characterization of Ru(NO)(NO₃)₃ follows a logical progression from synthesis to spectroscopic confirmation and analysis.

This technical guide provides a foundational understanding of the spectroscopic characterization of Ru(NO)(NO₃)₃. For more specific applications, further investigation into the effects of different solvents, temperatures, and interacting species on the spectroscopic properties is recommended.

References

- 1. CN102167405B - New method for preparing ruthenium nitrosylnitrate solid - Google Patents [patents.google.com]

- 2. CN102167405A - New method for preparing ruthenium nitrosylnitrate solid - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Ruthenium(III) Nitrosyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ruthenium(III) nitrosyl nitrate, Ru(NO)(NO₃)₃, is a compound of significant interest in catalysis, materials science, and as a precursor in the synthesis of various ruthenium-containing molecules. A thorough understanding of its solubility in different solvent systems is crucial for its application in these fields, particularly in reaction kinetics, formulation development, and purification processes. This technical guide provides a comprehensive overview of the current knowledge on the solubility of Ruthenium(III) nitrosyl nitrate, compiled from available scientific literature and chemical databases.

Qualitative Solubility Profile

Ruthenium(III) nitrosyl nitrate is most notably characterized by its high solubility in aqueous media. Multiple chemical suppliers and databases consistently report that the compound is "miscible with cold water"[1][2][3][4][5][6][7][8][9][10]. This high affinity for water is a key characteristic for its use in aqueous-phase reactions.

Furthermore, Ruthenium(III) nitrosyl nitrate is commonly supplied and utilized as a solution in dilute nitric acid[11]. The presence of nitric acid stabilizes the ruthenium nitrosyl complex in solution. The chemistry of ruthenium in nitric acid is complex, with the potential for formation of various nitrato, nitro, aqua, and hydroxo complexes depending on the acid concentration and the presence of nitrite ions.

Information regarding the solubility of Ruthenium(III) nitrosyl nitrate in organic solvents is scarce in publicly available literature. General observations for similar metal nitrosyl complexes suggest that solubility in organic solvents can be limited and is highly dependent on the nature of the solvent and the specific ligands attached to the metal center.

Quantitative Solubility Data

While qualitative descriptions of the solubility of Ruthenium(III) nitrosyl nitrate are abundant, precise quantitative data is limited in readily accessible literature. A key study investigated the activity of Ruthenium(III) nitrosyl nitrate in aqueous solutions and determined its binary data over a broad molality range.

Table 1: Summary of Quantitative Solubility Data for Ruthenium(III) Nitrosyl Nitrate in Aqueous Solution

| Solvent System | Molality Range Studied | Temperature | Quantitative Solubility | Source |

| Water | 0 - 18 mol kg⁻¹ | Not Specified | Data not available in abstract | (Dru et al., 2021) |

Note: The full text of this study was not publicly available to extract the specific solubility values. The molality range indicates a very high solubility in water.

Experimental Protocols for Solubility Determination

Detailed experimental protocols for determining the solubility of Ruthenium(III) nitrosyl nitrate are not explicitly described in the reviewed literature. However, standardized methods for determining the water solubility of chemical substances can be adapted for this compound. The following is a generalized protocol based on the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility.

General Workflow for Solubility Assessment

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 2. oecd.org [oecd.org]

- 3. Water Solubility | Scymaris [scymaris.com]

- 4. oecd.org [oecd.org]

- 5. Activity of ruthenium(III) Nitrosylnitrate aqueous solution: Using ternary mixtures to get binary data | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. The Preparation, Structural Characteristics, and Physical Chemical Properties of Metal-Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. vpscience.org [vpscience.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. filab.fr [filab.fr]

A Technical Guide to the Thermal Decomposition of Ruthenium(III) Nitrosyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Ruthenium(III) nitrosyl nitrate, Ru(NO)(NO₃)₃. The document details the decomposition pathway, the nature of the resulting products, and the analytical techniques employed to characterize this process. The information is intended to be a valuable resource for researchers and professionals working with ruthenium compounds in various fields, including catalysis and drug development.

Introduction

Ruthenium(III) nitrosyl nitrate is a significant precursor material for the synthesis of various ruthenium-based catalysts and materials. Its thermal decomposition is a critical process, particularly in the preparation of ruthenium oxide nanoparticles, which have applications in catalysis and electronics.[1] Understanding the thermal behavior of this compound is essential for controlling the properties of the final products and ensuring safe handling during thermal processing.

The thermal decomposition of Ruthenium(III) nitrosyl nitrate is a complex, multi-step process involving the sequential release of its nitrosyl and nitrate ligands, ultimately yielding Ruthenium(IV) oxide (RuO₂) as the solid residue.[1] The decomposition is accompanied by the evolution of various gaseous species, including nitrogen oxides and volatile ruthenium compounds.

Thermal Decomposition Pathway

The thermal decomposition of solid Ruthenium(III) nitrosyl nitrate proceeds through a series of steps, which can be elucidated using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). While specific temperature ranges and weight losses can vary depending on experimental conditions such as heating rate and atmosphere, the general pathway involves the following stages:

-

Initial Decomposition: The initial phase of decomposition involves the loss of the nitrosyl (NO) and nitrate (NO₃) groups. This is a complex process that can occur in overlapping steps.

-

Formation of Intermediates: The decomposition may proceed through the formation of unstable intermediate ruthenium oxynitrate or oxide species.

-

Formation of Ruthenium(IV) Oxide: The final stage of the decomposition is the formation of crystalline Ruthenium(IV) oxide (RuO₂). Studies have shown that the particle size of the resulting RuO₂ can be controlled by the decomposition temperature.[1]

The overall decomposition reaction can be summarized as follows:

2 Ru(NO)(NO₃)₃(s) → 2 RuO₂(s) + 8 NO₂(g) + 2 NO(g) + O₂(g)

It is important to note that under certain conditions, volatile ruthenium species, such as Ruthenium tetroxide (RuO₄), can also be formed during the decomposition process.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques for quantitatively studying the thermal decomposition of Ruthenium(III) nitrosyl nitrate. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

Table 1: Hypothetical TGA Data for the Thermal Decomposition of Ruthenium(III) Nitrosyl Nitrate

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Corresponding Gaseous Products (Hypothesized) |

| 1 | 100 - 250 | 45 - 55 | NO, NO₂, N₂O₄ |

| 2 | 250 - 400 | 15 - 25 | NO₂, O₂ |

| 3 | 400 - 600 | 5 - 10 | O₂ |

Note: The data in this table is illustrative and intended to represent the expected trend. Actual experimental values may vary.

Evolved Gas Analysis

Identifying the gaseous products evolved during thermal decomposition is crucial for understanding the reaction mechanism. This is typically achieved by coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Studies on the decomposition of nitric acid solutions containing Ruthenium(III) nitrosyl nitrate have identified the following gaseous species in the temperature range of 117 °C to 227 °C:

-

Ruthenium tetroxide (RuO₄)

-

Nitric acid (HNO₃)

-

Nitrogen dioxide (NO₂)

-

Nitrogen monoxide (NO)

For the solid-state decomposition, the primary gaseous products are expected to be various nitrogen oxides (NO, NO₂, N₂O₄) and oxygen (O₂).

Table 2: Evolved Gas Analysis Data (Hypothetical)

| Temperature Range (°C) | Evolved Gaseous Species (from TGA-MS) |

| 100 - 250 | NO, NO₂, N₂O₄ |

| 250 - 400 | NO₂, O₂ |

| 400 - 600 | O₂ |

Note: This table presents a hypothetical scenario for the solid-state decomposition based on the expected chemistry.

Experimental Protocols

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)

A standard experimental procedure for the TGA/DTA of Ruthenium(III) nitrosyl nitrate would involve the following steps:

-

Sample Preparation: A small, accurately weighed sample of solid Ruthenium(III) nitrosyl nitrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA/DTA instrument.

-

Atmosphere: The experiment is typically run under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., air or synthetic air). The flow rate is maintained at a constant value (e.g., 20-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 5-20 °C/min).

-

Data Acquisition: The instrument records the sample weight (TGA) and the temperature difference (DTA) as a function of the furnace temperature.

Evolved Gas Analysis (EGA) by TGA-MS

For the analysis of the evolved gases, the outlet of the TGA is connected to the inlet of a mass spectrometer via a heated transfer line.

-

TGA-MS Interface: The transfer line is heated to prevent condensation of the evolved gases.

-

Mass Spectrometry: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected gaseous products (e.g., m/z for NO, NO₂, O₂, RuO₄).

-

Data Correlation: The mass spectral data is correlated with the TGA data to identify which gases are evolved during each weight loss step.

Visualizations

Logical Flow of Thermal Decomposition

Caption: Logical flow of the thermal decomposition of Ru(NO)(NO₃)₃.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of Ru(NO)(NO₃)₃.

Conclusion

The thermal decomposition of Ruthenium(III) nitrosyl nitrate is a well-defined, multi-step process that yields Ruthenium(IV) oxide as the final solid product. The process can be effectively studied using a combination of thermogravimetric analysis, differential thermal analysis, and evolved gas analysis. A thorough understanding of this decomposition pathway is paramount for the controlled synthesis of ruthenium-based materials with desired properties and for ensuring the safe handling of this energetic material. Further research focusing on the detailed kinetics of each decomposition step would provide a more complete picture of this important chemical transformation.

References

Early Applications of Ruthenium Nitrosyl Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Ruthenium nitrosyl compounds, a class of coordination complexes featuring a nitric oxide (NO) ligand, have a rich history in chemistry, with their early applications laying the groundwork for their current use in medicine and catalysis. Initial investigations, primarily focused on their synthesis and fundamental properties, quickly expanded to explore their reactivity, particularly their ability to release NO under specific conditions. This technical guide delves into the early applications of these compounds, providing a detailed look at the experimental protocols and quantitative data from foundational studies.

Photochemical Release of Nitric Oxide

One of the earliest and most defining characteristics of ruthenium nitrosyl complexes to be explored was their photosensitivity. The ability to trigger the release of nitric oxide using light opened up possibilities for targeted delivery of this important biological messenger.

Photosensitivity of Pentachloronitrosylruthenate(II)

Early observations of the photochemical behavior of ruthenium nitrosyls can be traced back to studies on potassium pentachloronitrosylruthenate(II) (K₂[Ru(NO)Cl₅]). In 1971, it was noted that acidic aqueous solutions of this complex were thermally stable in the dark but changed color upon exposure to light, indicating a chemical transformation.[1] Later studies confirmed that ultraviolet (UV) irradiation of K₂[Ru(NO)Cl₅] resulted in the loss of the NO ligand and the formation of the aquated complex [Ru³⁺(H₂O)Cl₅]²⁻.[1]

While the qualitative photosensitivity was established early on, quantitative studies to determine the efficiency of NO release came later. A key study in 1996 quantified the quantum yield (φ), a measure of the efficiency of a photochemical process, for NO release from K₂[Ru(NO)Cl₅] in an aqueous solution upon irradiation with UV light (355 nm).[1]

| Compound | Wavelength (nm) | Quantum Yield (φ) |

| K₂[Ru(NO)Cl₅] | 355 | 0.06 |

| RuNOCl₃ | 355 | 0.012 |

| Table 1: Quantum Yields of NO Release from Early Ruthenium Nitrosyl Compounds. [1] |

Experimental Protocol: Photolysis of K₂[Ru(NO)Cl₅]

The following is a generalized experimental protocol for the photolysis of K₂[Ru(NO)Cl₅] based on early studies:

Objective: To induce and observe the photorelease of nitric oxide from K₂[Ru(NO)Cl₅].

Materials:

-

Potassium pentachloronitrosylruthenate(II) (K₂[Ru(NO)Cl₅])

-

Deionized water

-

Hydrochloric acid (HCl)

-

Quartz cuvette

-

UV light source (e.g., mercury arc lamp with appropriate filters or a 355 nm laser)

-

UV-Vis spectrophotometer

-

Nitric oxide sensor or a method for NO detection (e.g., Griess assay)

Procedure:

-

Prepare an acidic aqueous solution of K₂[Ru(NO)Cl₅] of a known concentration (e.g., 0.1 mM) in a dilute HCl solution (e.g., 0.1 M) to ensure the stability of the complex in the dark.

-

Transfer the solution to a quartz cuvette.

-

Record the initial UV-Vis absorption spectrum of the solution. The spectrum should show characteristic absorption bands for the [Ru(NO)Cl₅]²⁻ anion.

-

Expose the cuvette to a controlled UV light source for a defined period.

-

Periodically, interrupt the irradiation and record the UV-Vis spectrum to monitor the disappearance of the starting complex and the appearance of the photoproduct, [Ru³⁺(H₂O)Cl₅]²⁻.

-

Simultaneously, monitor the release of NO from the solution using a nitric oxide sensor or by taking aliquots for analysis with a method like the Griess assay.

-

For quantitative quantum yield measurements, a more sophisticated setup involving actinometry to precisely measure the photon flux is required.

Biological Application: Hypotensive Effects

The discovery of nitric oxide's role as a vasodilator spurred interest in ruthenium nitrosyl complexes as potential therapeutic agents for controlling blood pressure. Early in vivo studies provided the first evidence of their physiological effects.

In Vivo Studies with trans-[RuCl([2]aneN₄)NO]²⁺

One of the key early studies investigated the hypotensive effects of the macrocyclic compound trans-[RuCl([2]aneN₄)NO]²⁺ in hypertensive rats.[3][4] This research demonstrated that the compound could effectively lower mean arterial pressure (MAP) in a dose-dependent manner.

The study provided quantitative data on the reduction of MAP in renal hypertensive rats following intravenous administration of trans-[RuCl([2]aneN₄)NO]²⁺.

| Animal Model | Compound Dose (mmol/L/Kg) | Basal MAP (mmHg) | MAP Reduction (mmHg) |

| Hypertensive Rats (2K-1C) | 10 | 196.70 ± 8.70 | -34.25 ± 13.50 |

| Severe Hypertensive Rats | 0.1 | 202.46 ± 16.74 | -28.64 ± 12.45 |

| Normotensive Rats | 10 | - | No effect |

| Moderate Hypertensive Rats | 0.1 | 160.90 ± 2.30 | No effect |

| Table 2: Hypotensive Effect of trans-[RuCl([2]aneN₄)NO]²⁺ in Rats. [3][4] |

Experimental Protocol: In Vivo Hypotensive Assay

The following is a generalized protocol for assessing the hypotensive effects of a ruthenium nitrosyl compound in a rat model, based on early in vivo studies.

Objective: To determine the effect of a ruthenium nitrosyl compound on the mean arterial pressure of hypertensive and normotensive rats.

Materials:

-

Test compound (e.g., trans-[RuCl([2]aneN₄)NO]²⁺)

-

Saline solution (vehicle)

-

Adult male Wistar rats (normotensive and hypertensive models, e.g., 2K-1C)

-

Anesthetic (for surgical procedures)

-

Catheters for arterial and venous cannulation

-

Pressure transducer and recording system

-

Syringes and infusion pump

Procedure:

-

Animal Preparation: Anesthetize the rats according to approved protocols. Surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration). Allow the animals to recover from surgery.

-

Blood Pressure Measurement: Connect the arterial catheter to a pressure transducer to continuously monitor and record the mean arterial pressure (MAP) and heart rate.

-

Compound Administration: Once a stable baseline MAP is established, administer the test compound intravenously as a bolus injection or continuous infusion at various doses. A control group should receive the vehicle (saline).

-

Data Collection: Record the MAP and heart rate continuously before, during, and for an extended period after compound administration to observe the onset, magnitude, and duration of the hypotensive effect.

-

Data Analysis: Calculate the change in MAP from the baseline for each animal at each dose. Perform statistical analysis to determine the significance of the observed effects.

Early Synthetic Methodologies

The exploration of the applications of ruthenium nitrosyl compounds was underpinned by the development of reliable synthetic routes. Early methods often involved the conversion of other nitrogen-containing ligands or the direct reaction with nitrosylating agents.

Synthesis of K₂[Ru(NO)Cl₅]

A common early method for the synthesis of K₂[Ru(NO)Cl₅] involved the reaction of a ruthenium(III) chloride hydrate with a source of nitrite in an acidic medium.

Generalized Reaction Scheme: RuCl₃·xH₂O + KNO₂ + HCl → K₂[Ru(NO)Cl₅] + ...

Synthesis of Ammine Complexes

The synthesis of ammine-containing ruthenium nitrosyl complexes, such as [Ru(NH₃)₅(NO)]³⁺, was also established in the mid-20th century. These syntheses typically started from a suitable ruthenium ammine precursor.

Early Catalytic Studies

While the biological and photochemical applications of ruthenium nitrosyl compounds were explored more extensively in the early years, their potential in catalysis also began to be investigated, although detailed reports from the pre-1990s are less common. More recent research has significantly expanded on the catalytic applications of these compounds, particularly in hydrogenation and transfer hydrogenation reactions. For instance, ruthenium pincer nitrosyl complexes have been shown to be active catalysts for the transfer hydrogenation of ketones and aldehydes.[5][6] While these are not "early" applications in the strictest sense, they represent the evolution of the field from its foundational discoveries.

Conclusion

The early applications of ruthenium nitrosyl compounds were primarily centered on their unique photochemical and biological properties. The light-induced release of nitric oxide from simple halide complexes and the demonstration of in vivo hypotensive effects laid the foundation for the development of sophisticated NO-donor drugs and photodynamic therapy agents. While early catalytic applications are less documented, the fundamental understanding of the reactivity of the Ru-NO bond gained during this period was instrumental in the later design of advanced catalytic systems. The experimental protocols and quantitative data from these pioneering studies remain a valuable resource for researchers in the field of inorganic chemistry and drug development.

References

- 1. Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Hypotensive effect of the nitrosyl ruthenium complex nitric oxide donor in renal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. researchgate.net [researchgate.net]

The Genesis of a Coordination Chemistry Cornerstone: A Technical History of Ruthenium-Nitrosyl Complexes

For Immediate Release

A deep dive into the historical archives of chemistry reveals the fascinating discovery and evolution of ruthenium-nitrosyl complexes, a class of compounds that has transitioned from a curiosity of 19th-century inorganic chemistry to a cornerstone of modern research in catalysis, medicine, and materials science. This technical guide illuminates the path of discovery, from the initial synthesis of ruthenium itself to the pioneering work that first introduced the nitrosyl ligand to this versatile transition metal, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the field's foundations.

The Dawn of Ruthenium: A New Platinum Group Metal

The story of ruthenium-nitrosyl complexes begins with the discovery of ruthenium itself. In 1844, the Russian scientist Karl Ernst Claus, working at Kazan State University, announced the isolation of a new element from the residues of platinum ores sourced from the Ural Mountains.[1] He named it ruthenium in honor of Ruthenia, the Latin name for Russia.[2] Claus's meticulous work not only established the existence of this new platinum group metal but also laid the groundwork for the exploration of its chemical reactivity.[1]

The First Forays into Ruthenium's Coordination Chemistry: The Emergence of Nitrosyls

While the exact date and discoverer of the very first ruthenium-nitrosyl complex remain shrouded in the dense annals of 19th-century chemical literature, historical records compiled in comprehensive treatises such as Gmelin's Handbook of Inorganic Chemistry indicate that the earliest syntheses likely involved the reaction of ruthenium chloride solutions with sources of nitric oxide (NO) or nitrite ions (NO₂⁻).

One of the earliest and most fundamental ruthenium-nitrosyl complexes to be characterized was potassium pentachloronitrosylruthenate(II), K₂[Ru(NO)Cl₅].[3][4] Its preparation, a testament to the experimental techniques of the era, laid the foundation for the synthesis of a vast array of related compounds.

Experimental Protocol: Synthesis of Potassium Pentachloronitrosylruthenate(II) (Historical Method)

A solution of ruthenium trichloride (RuCl₃) in hydrochloric acid was treated with a nitrite salt, such as potassium nitrite (KNO₂). The reaction mixture was then heated, leading to the formation of the stable pentachloronitrosylruthenate(II) anion. The potassium salt could be precipitated by the addition of a suitable potassium salt and purified by recrystallization. While precise yields and reaction conditions varied in early reports, the fundamental transformation involved the reduction of the nitrite ion to a nitrosyl ligand and its coordination to the ruthenium center.

Early Characterization: A Glimpse into Structure and Bonding

In the absence of modern spectroscopic techniques, early characterization of these complexes relied on classical methods of inorganic analysis, including elemental analysis, gravimetric analysis, and the observation of color and crystal morphology. The deep red or reddish-brown color of many ruthenium-nitrosyl complexes was a key identifying feature.

The development of infrared (IR) spectroscopy in the mid-20th century provided a powerful tool for probing the nature of the ruthenium-nitrosyl bond. The strong absorption band observed in the region of 1820–1960 cm⁻¹ for the N-O stretching vibration (ν(NO)) in {Ru-NO}⁶ complexes provided strong evidence for the linear coordination of the nitrosyl ligand, formally described as a Ru(II)-NO⁺ unit.[3] This was a significant step in understanding the electronic structure of these compounds.

A Renaissance in Coordination Chemistry: Modern Synthesis and Advanced Characterization

The mid-20th century witnessed a surge of interest in coordination chemistry, and ruthenium-nitrosyl complexes were at the forefront of this revolution. Researchers developed a variety of synthetic routes to access a diverse range of these complexes with different ligands, leading to a deeper understanding of their reactivity and potential applications.

Modern synthetic strategies for the preparation of ruthenium-nitrosyl complexes can be broadly categorized as follows:

-

Direct Nitrosylation: Reaction of a ruthenium precursor with nitric oxide gas or a chemical NO source.

-

From Coordinated Nitrite: Acid-catalyzed conversion of a coordinated nitrite ligand to a nitrosyl ligand.

-

Substitution Reactions: Replacement of labile ligands on a pre-formed ruthenium-nitrosyl core.

These methods have enabled the synthesis of a vast library of ruthenium-nitrosyl complexes with tailored electronic and steric properties.

Quantitative Data Summary

The following table summarizes key quantitative data for representative early and modern ruthenium-nitrosyl complexes.

| Complex | ν(NO) (cm⁻¹) | Ru-N Bond Length (Å) | N-O Bond Length (Å) | Key Reference(s) |

| K₂[Ru(NO)Cl₅] | ~1900-1925 | ~1.73 - 1.75 | ~1.13 - 1.15 | [3] |

| [Ru(NH₃)₅(NO)]Cl₃ | ~1900-1930 | ~1.74 - 1.76 | ~1.12 - 1.14 | |

| trans---INVALID-LINK--₂ | ~1928 | ~1.74 | ~1.13 | |

| --INVALID-LINK--₂ | ~1944 | ~1.75 | ~1.14 | [5] |

Logical Relationships and Experimental Workflows

The study of ruthenium-nitrosyl complexes involves a logical progression from synthesis to characterization and the investigation of their reactivity.

Signaling Pathways and Biological Relevance

The modern era of ruthenium-nitrosyl research is heavily focused on their potential as therapeutic agents, particularly as photoactivated nitric oxide (NO) donors. The ability of these complexes to release NO upon irradiation with light has significant implications for targeted drug delivery and photodynamic therapy.

Conclusion

The journey of ruthenium-nitrosyl complexes from their obscure origins in 19th-century laboratories to their current status as sophisticated molecular tools is a testament to the enduring power of chemical discovery. This technical guide provides a foundational understanding of this important class of compounds, offering a historical perspective that informs and enriches contemporary research. As scientists continue to explore the vast potential of these complexes, a deep appreciation of their origins will undoubtedly inspire future innovations.

References

- 1. umsl.edu [umsl.edu]

- 2. mdpi.com [mdpi.com]

- 3. Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ペンタクロロニトロシルルテニウム(II)酸カリウム | Sigma-Aldrich [sigmaaldrich.com]

- 5. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

Ruthenium(III) Nitrosyl Nitrate: A Technical Guide for Researchers

Topic: Ruthenium(III) Nitrosyl Nitrate Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Introduction

Ruthenium(III) nitrosyl nitrate, a compound of significant interest in both materials science and medicine, serves as a versatile precursor for the synthesis of various ruthenium-containing materials and as a potential therapeutic agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers in catalysis and drug development.

Chemical Identity and Properties

Ruthenium(III) nitrosyl nitrate is an inorganic compound characterized by the presence of a ruthenium center coordinated to a nitrosyl group and nitrate ions.

| Property | Data |

| Chemical Formula | Ru(NO)(NO₃)₃N₄O₁₀Ru |

| CAS Number | 34513-98-9 |

| Molecular Weight | 317.09 g/mol |

| Appearance | Red to brown crystalline solid or a red-brown solution in nitric acid |

| Solubility | Miscible with cold water |

| Density (of solution) | Approximately 1.07 g/mL at 25 °C (for a 1.5% Ru solution)[1] |

Synthesis

While commercially available, typically as a solution in dilute nitric acid, solid Ruthenium(III) nitrosyl nitrate can be synthesized through various methods. One documented approach involves a multi-step process:

-

Formation of Ruthenium Nitrosyl Chloride: Ruthenium trichloride is reacted with sodium nitrite to form a ruthenium nitrosyl chloride intermediate.

-

Conversion to Nitrate: The intermediate is then treated with silver nitrate to yield a solution of Ruthenium(III) nitrosyl nitrate.

-

Extraction: The final product can be extracted from the aqueous solution using an organic solvent like diethyl ether, followed by evaporation to obtain the solid compound.

Applications in Catalysis and Materials Science

Ruthenium(III) nitrosyl nitrate is a valuable precursor for the synthesis of ruthenium-based catalysts and advanced materials. Its applications in this domain include:

-

Heterogeneous Catalysis: It can be used to manufacture heterogeneous catalysts, such as those for ammonia synthesis.

-

Nanoparticle Synthesis: It serves as a precursor for the synthesis of ruthenium nanoparticles with tunable sizes. These nanoparticles have potential applications in various catalytic processes.[1][2][3]

-

Electrocatalysts: It is used as a ruthenium source in the preparation of electrocatalysts for applications like water splitting.[1]

-

Thick-Film Resistors: The compound finds use in the production of thick-film resistors.

Relevance to Drug Development and Signaling Pathways

The therapeutic potential of ruthenium-based compounds is an active area of research. Ruthenium nitrosyl complexes, including Ruthenium(III) nitrosyl nitrate, are of particular interest due to their ability to act as nitric oxide (NO) donors.[1][4][5][6][7][8][9]

Nitric oxide is a critical signaling molecule in various physiological and pathological processes.[5] Its effects are concentration-dependent:

-

Low Concentrations (<200 nM): NO is involved in smooth muscle relaxation, neurotransmission, and can promote cell proliferation and angiogenesis.[4]

-

High Concentrations (>200 nM): NO can be toxic and induce apoptosis, a property that can be harnessed for anticancer therapies.[4]

Ruthenium nitrosyl complexes can be designed to release NO under specific conditions, such as upon photoexcitation.[6][7] This controlled release mechanism makes them promising candidates for photodynamic therapy in cancer treatment.[6] Furthermore, some ruthenium nitrosyl complexes have been shown to release nitroxyl (HNO), another signaling molecule with therapeutic potential, particularly in cardiovascular diseases.[5][9]

The development of ruthenium nitrosyl complexes as drugs is also driven by the generally lower toxicity of ruthenium compared to other metals.[1]

Experimental Protocols

Synthesis of Ruthenium Nanoparticles

A continuous flow synthesis method has been developed for the preparation of colloidal ruthenium nanoparticles with precise size control using Ruthenium(III) nitrosyl nitrate as a precursor.[2][3]

Materials:

-

Ruthenium(III) nitrosyl nitrate solution (e.g., 1.5 w/v% in dilute nitric acid)

-

Sodium borohydride (NaBH₄) solution

-

Sodium hydroxide (NaOH)

-

Nitric acid (HNO₃) for quenching and stabilization

Methodology:

-

Precursor Preparation: Prepare separate solutions of Ruthenium(III) nitrosyl nitrate and sodium borohydride in sodium hydroxide.

-

Flow Synthesis: Utilize a microscale coiled flow inverter reactor (CFIR). The two precursor solutions are pumped at controlled flow rates and mixed in a T-mixer before entering the CFIR.

-

Reaction: The reduction of the ruthenium precursor by sodium borohydride occurs within the reactor, leading to the nucleation and growth of ruthenium nanoparticles. The pH of the reaction mixture is crucial and is controlled by the concentration of NaOH.

-

Quenching and Stabilization: The reaction is quenched by collecting the nanoparticle suspension in a solution of nitric acid. The acidic conditions also provide electrostatic stabilization to the nanoparticles.

-

Characterization: The size and morphology of the synthesized nanoparticles can be characterized using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

References

- 1. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]

- 2. Ruthenium(III) nitrosyl nitrate | N4O10Ru-4 | CID 75366843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ruthenium(III) nitrosyl nitrate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. researchgate.net [researchgate.net]

- 5. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II)-Diruthenium(II), μ3-Oxido Trinuclear Diiron(III)–Ruthenium(II), and Tetranuclear μ4-Oxido Trigallium(III)-Ruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Physical Properties of Ruthenium(III) Nitrosyl Nitrate Solution

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of Ruthenium(III) nitrosyl nitrate, Ru(NO)(NO₃)₃, in aqueous solutions. It is intended to serve as a technical resource, consolidating available data on its characteristics, handling, and analysis.

General and Chemical Properties

Ruthenium(III) nitrosyl nitrate is a stable, water-soluble inorganic coordination complex.[1] The presence of the nitrosyl (NO) ligand significantly influences its reactivity and coordination behavior.[1] The compound typically appears as an orange to deep red-brown solution or as red-brown odorless crystals.[2][3][4] It is primarily used as a precursor for synthesizing catalysts, such as those for automotive applications, petrochemical cracking, and thick film resistors.[5] It is also employed in the fabrication of electrodes for Li-air batteries and in the synthesis of ruthenium nanoparticles.[1]

The molecular formula is generally given as Ru(NO)(NO₃)₃, with a molecular weight of approximately 317.09 g/mol .[2][4][6] However, in solution, its formula is often represented as Ru(NO)(NO₃)ₓ(OH)ᵧ, where x+y=3, indicating potential hydrolysis.[1][5]

Physical and Spectroscopic Data

Quantitative physical data for Ruthenium(III) nitrosyl nitrate solutions are often specific to the concentration and the solvent, which is typically dilute nitric acid.

Summary of Physical Properties

| Property | Value | Conditions | Source(s) |

| Appearance | Orange to deep red-brown liquid | Standard | [2][3] |

| Molecular Weight | 317.09 g/mol | [2][6] | |

| Density | 1.07 g/mL | 25 °C | [1][7] |

| Boiling Point | ~83 °C | 760 mmHg | [3] |

| Solubility | Miscible | Cold Water | [6][8] |

| Ruthenium Content | 1.5% (typical) | [5] |

Spectroscopic Characteristics

The spectroscopic properties of ruthenium nitrosyl complexes are critical for their characterization.

-

Infrared (IR) and Raman Spectroscopy: The nitrosyl ligand (NO) exhibits a characteristic stretching frequency (ν(NO)) in the IR and Raman spectra. In ruthenium nitrosyl complexes, this band is typically observed between 1850 and 1930 cm⁻¹.[9] The exact frequency is sensitive to the other ligands attached to the ruthenium center.[10] For instance, complexes with two anionic chloride ligands show a ν(N–O) at 1903 cm⁻¹, while related complexes with other ligands show this frequency at 1917-1930 cm⁻¹.[10] An inverse correlation is often observed between the Ru–NO and N–O stretching frequencies.[10] Asymmetric stretching of the nitrate ligands (ν₅(NO₃⁻)) is observed around 1530 cm⁻¹.[9]

-

UV-Visible (UV-Vis) Spectroscopy: Ruthenium nitrosyl complexes have characteristic UV-Vis absorption spectra. While specific spectra for the simple nitrate solution are not detailed in the search results, related ruthenium nitrosyl complexes in acetonitrile and other solvents show distinct absorption bands that are used to monitor reactions like nitric oxide (NO) release.[11][12]

Experimental Protocols

Detailed experimental protocols for determining every physical property are not available in the general literature. However, the methods for synthesis and characterization provide insight into the standard laboratory procedures used.

Synthesis of Ruthenium(III) Nitrosyl Nitrate Solution

A common laboratory-scale synthesis involves the reaction of a ruthenium precursor, like Ruthenium(III) chloride (RuCl₃·nH₂O), with a source of nitrite/nitric oxide in a nitric acid medium.[13]

Example Protocol Outline:

-

Dissolve commercially available RuCl₃·nH₂O in dilute nitric acid.

-

Gradually add a freshly prepared nitrous acid (HNO₂) solution while stirring. The reaction progress is monitored by a color change of the solution to rose-red, indicating the formation of the intermediate nitrosyl ruthenium chloride.

-

Add a silver nitrate (AgNO₃) solution to precipitate excess chloride ions as silver chloride (AgCl).

-

Filter the mixture to remove the AgCl precipitate. The resulting filtrate is the Ruthenium(III) nitrosyl nitrate solution in dilute nitric acid.

-

The solution can be carefully evaporated to obtain the solid crystalline compound.[13]

A visual representation of this synthesis workflow is provided in Figure 1.

Spectroscopic Analysis

Protocol for Raman Spectroscopy:

-

Sample Preparation: Prepare a series of solutions of Ruthenium(III) nitrosyl nitrate in varying concentrations of nitric acid (e.g., 1 M to 5 M).

-

Instrumentation: Use a Raman spectrometer equipped with a suitable laser excitation source.

-

Data Acquisition: Acquire Raman spectra for each sample, focusing on the regions characteristic of the nitrosyl (1850-1930 cm⁻¹) and nitrate (around 1530 cm⁻¹) ligands.

-

Analysis: Analyze the position and intensity of the vibrational bands to identify the chemical species present in the solution.[9]

A diagram illustrating the general workflow for spectroscopic characterization is shown in Figure 2.

Safety and Handling

Ruthenium(III) nitrosyl nitrate solution is a corrosive and oxidizing material.[6][14]

-

Health Hazards: The solution can cause severe skin burns and eye damage.[14] Inhalation may be harmful and cause irritation to the respiratory tract.[3][15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[3][14] If exposure limits are exceeded, use a NIOSH-approved respirator.[15]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing vapors or mists.[3][14] Keep away from heat, combustible materials, and finely powdered metals.[14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed, corrosion-resistant container.[14][15]

-

Spills: In case of a spill, absorb the spillage with inert material and place it in a suitable container for disposal.[3][15]

Visualizations

Diagrams of Experimental and Logical Workflows

References

- 1. Ruthenium(III) nitrosyl nitrate solution | Krackeler Scientific, Inc. [krackeler.com]

- 2. strem.com [strem.com]

- 3. Ruthenium nitrosyl nitrate SDS, 34513-98-9 Safety Data Sheets - ECHEMI [echemi.com]

- 4. Ruthenium(III) nitrosyl nitrate | N4O10Ru-4 | CID 75366843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ruthenium(III) nitrosyl nitrate, solution Ru 1.5% w/v | 34513-98-9 | www.ottokemi.com [ottokemi.com]

- 6. Ruthenium nitrosyl nitrate | 34513-98-9 [chemicalbook.com]

- 7. Ruthenium(III) nitrosyl nitrate dilute nitric acid 34513-98-9 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, spectroscopic analysis and photolabilization of water-soluble ruthenium(iii)–nitrosyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN104556250A - New method for preparing ruthenium nitrosyl nitrate solution or pure crystal - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols: Ruthenium(III) Nitrosyl Nitrate for Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ruthenium (Ru) nanoparticles using ruthenium(III) nitrosyl nitrate as a precursor. This precursor offers distinct advantages, including the formation of stable intermediates that prevent unwanted oxide precipitation, leading to the synthesis of small, size-tunable nanoparticles with narrow size distributions.

Section 1: Introduction to Ruthenium Nanoparticles and Precursor Selection

Ruthenium nanoparticles are of significant interest across various fields, including catalysis, electronics, and medicine, owing to their unique catalytic and electronic properties. The choice of precursor is critical in nanoparticle synthesis as it significantly influences the final particle size, morphology, and stability. Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃) has emerged as a superior precursor for the synthesis of colloidal ruthenium nanoparticles, particularly in continuous flow systems. Its use, in conjunction with a reducing agent like sodium borohydride (NaBH₄) and pH control, allows for the formation of a stable ruthenium nitrite complex. This intermediate prevents the hydrolysis and precipitation of ruthenium oxides, a common issue with other precursors like ruthenium chloride under basic conditions.

Key Advantages of Ruthenium(III) Nitrosyl Nitrate:

-

Formation of Stable Intermediates: Avoids the formation of ruthenium oxide precipitates.

-

Tunable Nanoparticle Size: Allows for precise control over nanoparticle size with narrow distributions (e.g., 2-4 nm ± 0.5 nm).

-

Ligand-Free Synthesis: Enables the production of electrostatically stabilized nanoparticles without the need for capping ligands.

Section 2: Experimental Protocols

This section details a robust protocol for the synthesis of ruthenium nanoparticles via a continuous flow method, adapted from established research. An alternative batch synthesis method is also briefly described for comparison.

Materials and Reagents

-

Ruthenium(III) nitrosyl nitrate solution (Ru(NO)(NO₃)₃, 1.5 w/v% in dilute nitric acid)

-

Alkaline sodium borohydride solution (NaBH₄, ~12 wt% in 14 M sodium hydroxide)

-

Nitric acid (HNO₃, 1 M)

-

Milli-Q water

Protocol 1: Continuous Flow Synthesis of Ruthenium Nanoparticles

This method utilizes a continuous coiled flow inverter reactor (CFIR) to achieve rapid mixing and controlled reaction conditions, leading to smaller and more uniform nanoparticles compared to batch synthesis.

Experimental Setup:

-

Two syringe pumps (e.g., Chemyx Fusion 6000)

-

T-mixer (crossflow configuration)

-

Coiled Flow Inverter Reactor (CFIR)

-

Water bath maintained at 25 °C

Procedure:

-

Prepare a 2.5 mM solution of Ru(NO)(NO₃)₃ in Milli-Q water.

-

Prepare a 6.25 mM solution of alkaline NaBH₄ in Milli-Q water.

-

Set the flow rate of each syringe pump to 115 mL h⁻¹.

-

Feed the Ru(NO)(NO₃)₃ and NaBH₄ solutions into the T-mixer.

-

The resulting mixture immediately passes through the CFIR, which is submerged in a water bath at 25 °C.

-

Allow the system to reach a steady state (approximately 2 minutes).

-

Collect 5 mL samples of the synthesized Ru nanoparticle solution in a glass vial containing 0.56 mL of 1 M HNO₃ solution. This quenches the reaction by decomposing excess NaBH₄ and provides electrostatic stabilization to the nanoparticles.

Protocol 2: Comparative Batch Synthesis

-

Prepare the same precursor solutions as in the continuous flow synthesis (2.5 mM Ru(NO)(NO₃)₃ and 6.25 mM alkaline NaBH₄).

-

Simultaneously add 2 mL of each precursor solution into a glass vial at room temperature with stirring.

-

The reaction proceeds to form a suspension of ruthenium nanoparticles.

Section 3: Data Presentation and Characterization

The continuous flow synthesis method yields ruthenium nanoparticles with tunable sizes and narrow size distributions. The following table summarizes key quantitative data from the synthesis.

| Synthesis Method | Precursor Concentration (Ru) | Reductant Concentration (NaBH₄) | pH upon Mixing | Average Nanoparticle Size (nm) | Size Distribution (nm) |

| Continuous Flow | 1.25 mM | 3.13 mM | 9.5 | 2.1 | ± 0.1 |

| Continuous Flow | 2.5 mM | 6.25 mM | - | 2.9 | ± 0.5 |

| Continuous Flow | - | - | - | 3.9 | ± 0.5 |

| Batch Synthesis | 1.25 mM | 3.13 mM | 9.5 | >150 | - |

Data adapted from El-Kadi et al. (2024).

Characterization:

-

Transmission Electron Microscopy (TEM): To determine nanoparticle size, morphology, and size distribution. Lattice fringes can confirm the crystalline structure of the nanoparticles.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles in suspension.

Section 4: Alternative Synthesis Approaches

While the continuous flow method offers excellent control, other methods for producing ruthenium-based nanoparticles exist:

-

Thermal Decomposition: Ruthenium dioxide (RuO₂) nanoparticles can be synthesized by the thermal decomposition of ruthenium(III) nitrosyl nitrate at elevated temperatures (e.g., 400-800 °C). This method produces crystalline RuO₂ nanoparticles with sizes ranging from 15-200 nm depending on the temperature.

-

Chemical Co-precipitation: Ruthenium(0) nanoparticles can be prepared from ruthenium chloride (RuCl₃) via chemical co-precipitation, followed by calcination under a hydrogen atmosphere.

Section 5: Applications in Research and Drug Development

Ruthenium nanoparticles and their derivatives have shown significant promise in several areas:

-

Catalysis: They are effective catalysts for various reactions, including hydrogenation and oxidation.

-

Drug Delivery: Ruthenium-based nanodrugs are being investigated for their potential in cancer therapy, demonstrating the ability to inhibit tumor growth and metastasis. The use of nanoparticles as delivery systems can reduce the effective dose and toxicity of ruthenium complexes. Polymeric nanoparticles are also being explored to encapsulate ruthenium complexes for improved bioavailability and targeted delivery.

Section 6: Visualizations

Experimental Workflow for Continuous Synthesis

Caption: Continuous flow synthesis workflow for ruthenium nanoparticles.

Logical Relationship of Precursor to Nanoparticle Properties

Application of Ruthenium(III) Nitrosyl Nitrate as a Precursor in Oxidation Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium(III) nitrosyl nitrate, Ru(NO)(NO₃)₃, is a versatile and stable precursor for the synthesis of highly active ruthenium-based catalysts. Due to its solubility and the absence of halide contaminants, it is an ideal starting material for preparing supported ruthenium catalysts and ruthenium nanoparticles for a variety of oxidation reactions.[1][2][3] The presence of the nitrosyl (NO) group contributes to its distinct reactivity and coordination behavior during catalyst preparation. This document provides detailed application notes and protocols for the use of Ru(NO)(NO₃)₃ as a precursor for oxidation catalysts, focusing on the preparation of alumina-supported ruthenium catalysts and their application in oxidation reactions.

Application Notes: From Precursor to Catalyst

Ru(NO)(NO₃)₃ serves as an excellent source of ruthenium for creating catalysts with well-dispersed active sites. The primary application is in the preparation of heterogeneous catalysts, where ruthenium nanoparticles are deposited onto a high-surface-area support material, such as gamma-alumina (γ-Al₂O₃). The resulting supported catalysts are then employed in various oxidation processes.

The preparation process typically involves an impregnation step, where the support material is treated with a solution of Ru(NO)(NO₃)₃, followed by drying, calcination, and reduction steps to form metallic ruthenium nanoparticles, which are the active catalytic species. The addition of nitric acid during the impregnation step can be used to control the distribution and thickness of the ruthenium layer within the support pellet, allowing for the creation of specific catalyst architectures like eggshell-type catalysts.[4]

These Ru/Al₂O₃ catalysts have shown activity in various oxidation reactions, including the oxidation of volatile organic compounds (VOCs) like propane and the steam reforming of methane, which is an oxidative process.[4][5] The performance of the catalyst is influenced by factors such as the size of the ruthenium nanoparticles and their interaction with the support.

Experimental Protocols

Protocol 1: Preparation of a 2 wt% Ru/γ-Al₂O₃ Catalyst

This protocol describes the preparation of a supported ruthenium catalyst using Ru(NO)(NO₃)₃ as the precursor, adapted from methodologies for preparing supported ruthenium catalysts.[4]

Materials:

-

Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃) solution (e.g., 1.5% Ru by weight)

-

Spherical γ-Al₂O₃ pellets

-

Nitric acid (HNO₃), concentrated

-

Deionized water

-

Hydrogen gas (H₂), high purity

-

Nitrogen gas (N₂), high purity

Equipment:

-

Rotary evaporator

-

Drying oven

-

Tube furnace with temperature controller

-

Glassware (beakers, graduated cylinders)

-

Magnetic stirrer and stir bar

Procedure:

-

Support Pre-treatment: Dry the γ-Al₂O₃ pellets in an oven at 150°C for 2 hours before impregnation.

-

Impregnation Solution Preparation:

-

Calculate the required amount of Ru(NO)(NO₃)₃ solution to achieve a 2 wt% Ru loading on the γ-Al₂O₃ support.

-

Prepare an aqueous solution containing the calculated amount of Ru(NO)(NO₃)₃.

-

For controlling the metal distribution, nitric acid can be added to the impregnation solution. The molar ratio of HNO₃ to Ru can be varied to achieve the desired catalyst architecture.[4]

-

-

Impregnation:

-

Add the pre-treated γ-Al₂O₃ pellets to the impregnation solution.

-

Stir the mixture at room temperature for a specified contact time (e.g., 1 hour).[4]

-

-

Drying: Evaporate the solvent using a rotary evaporator or by drying in an oven at 150°C for 5 hours.[4]

-

Calcination: Place the impregnated pellets in a tube furnace and calcine under a flow of air. Ramp the temperature to 700°C at a rate of 10°C/min and hold for 4 hours. This step converts the ruthenium precursor to ruthenium oxide (RuO₂).[4]

-

Reduction:

-

After calcination, cool the catalyst to room temperature under a flow of nitrogen.

-

Switch the gas to a mixture of H₂ and N₂ (e.g., 10% H₂ in N₂).

-

Heat the catalyst to 800°C and hold for 3 hours to reduce the RuO₂ to metallic ruthenium (Ru).[4]

-

Cool the catalyst to room temperature under a nitrogen flow.

-

-

Passivation (Optional but Recommended): To safely handle the pyrophoric reduced catalyst, it can be passivated by introducing a low concentration of oxygen (e.g., 1% O₂ in N₂) at room temperature.

Protocol 2: Catalytic Oxidation of Propane

This protocol outlines a general procedure for testing the catalytic activity of the prepared Ru/γ-Al₂O₃ catalyst in the oxidation of propane, a model reaction for VOC abatement.[5]

Materials:

-

Prepared 2 wt% Ru/γ-Al₂O₃ catalyst